molecular formula C14H13Cl2FO5 B1626168 Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate CAS No. 86483-50-3

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate

Cat. No.: B1626168
CAS No.: 86483-50-3
M. Wt: 351.2 g/mol
InChI Key: DYRSCZBWQXEMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a chemical compound with the molecular formula C14H13Cl2FO5 and a molecular weight of 351.15 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate typically involves the acylation of diethyl malonate with 2,4-dichloro-5-fluorobenzoyl chloride. This reaction is catalyzed by aluminum chloride (AlCl3) and occurs at temperatures between 20-30°C over 1.5-2.5 hours . The reaction mixture is then subjected to reduced pressure distillation to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses, to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzoyl ring.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine would yield an amide derivative.

    Hydrolysis: The major products are diethyl malonate and 2,4-dichloro-5-fluorobenzoic acid.

Scientific Research Applications

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzoyl ring enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(2,4-dichlorobenzoyl)malonate
  • Diethyl 2-(2,4-difluorobenzoyl)malonate
  • Diethyl 2-(2,4-dichloro-5-methylbenzoyl)malonate

Uniqueness

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is unique due to the presence of both chlorine and fluorine atoms on the benzoyl ring. This combination of electron-withdrawing groups significantly enhances its reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2FO5/c1-3-21-13(19)11(14(20)22-4-2)12(18)7-5-10(17)9(16)6-8(7)15/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRSCZBWQXEMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C=C1Cl)Cl)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536919
Record name Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86483-50-3
Record name 1,3-Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86483-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24.3 g of magnesium turnings are suspended in 50 ml of anhydrous ethanol. 5 ml of carbon tetrachloride are added and, when the reaction has started up, a mixture of 160 g of diethyl malonate, 100 ml of absolute ethanol and 400 ml of anhydrous ether is added dropwise, vigorous reflux being observed. After the reaction has moderated, the mixture is heated to boiling for 2 hours, then cooled down to -5° C. to -10° C. with dry ice/acetone and, at this temperature, a solution of 227.5 g of 2,4-dichloro-5-fluorobenzoyl chloride (1) in 100 ml of absolute ether is slowly added dropwise. The mixture is stirred at 0° C. for 1 hour, allowed to reach room temperature overnight and, while cooling in ice, a mixture of 400 ml of ice-water and 25 ml of concentrated sulphuric acid is allowed to run in. The phases are separated and the aqueous phase is extracted twice more with ether. The combined ether solutions are washed with saturated NaCl solution, dried with Na2SO4 and the solvent is removed in vacuo. 349.5 g of diethyl 2,4-dichloro-5-fluorobenzoylmalonate (3) are obtained as a crude product.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
227.5 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

24.3 g of magnesium fillings are suspended in 50 ml of anhydrous ethanol. 5 ml of carbon tetrachloride are added and, when the reaction has started, a mixture of 160 g of diethylmalonate, 100 ml of absolute ethanol and 400 ml of anhydrous ether is added dropwise, whereupon vigorous reflux is to be observed. After the reaction has subsided, the mixture is heated at the boiling point for a further 2 hours and cooled to -5° C. to -10° C. with dry ice/acetone, and a solution of 227.5 g of 2,4-dichloro-5-fluoro-benzoyl chloride (1) in 100 ml of absolute ether is slowly added dropwise at this temperature. The mixture is stirred at 0° C. to -5° C. for 1 hour and allowed to come to room temperature overnight, and a mixture of 400 ml of ice-water and 25 ml of concentrated sulphuric acid is run in, while cooling with ice. The phases are separated and subsequent extraction with ether is carried out twice. The combined ether solutions are washed with saturated NaCl solution and dried with Na2SO4 and the solvent is stripped off in vacuo. 349.5 g of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate (3) are obtained as the crude product.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
227.5 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate
Reactant of Route 5
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.